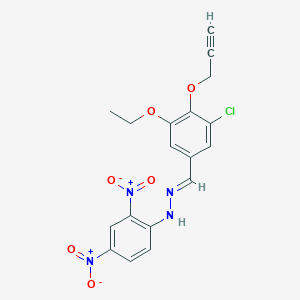![molecular formula C22H19N3O3S B298227 [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid](/img/structure/B298227.png)
[3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolidinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound's unique chemical structure makes it an attractive target for drug development, and several studies have investigated its synthesis, mechanism of action, and potential therapeutic applications.
作用機序
The exact mechanism of action of [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid is still under investigation. However, studies have suggested that the compound exerts its biological activity by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One of the advantages of [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid is its broad range of biological activities, which make it a versatile compound for scientific research. Additionally, its unique chemical structure makes it an attractive target for drug development. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in lab experiments.
将来の方向性
There are several potential future directions for research on [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid. One area of interest is investigating its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis and cardiovascular disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets. Finally, there is a need for more research on the compound's pharmacokinetics and toxicity to determine its potential as a drug candidate.
合成法
The synthesis of [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid has been reported in several studies. One of the most commonly used methods involves the reaction of 3-methyl-2-benzylidene-4-oxo-1,3-thiazolidine with 1H-indole-3-acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Other methods, such as microwave-assisted synthesis and solvent-free synthesis, have also been reported.
科学的研究の応用
[3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the compound has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.
特性
製品名 |
[3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid |
|---|---|
分子式 |
C22H19N3O3S |
分子量 |
405.5 g/mol |
IUPAC名 |
2-[3-[(Z)-[3-methyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C22H19N3O3S/c1-14-7-9-16(10-8-14)23-22-24(2)21(28)19(29-22)11-15-12-25(13-20(26)27)18-6-4-3-5-17(15)18/h3-12H,13H2,1-2H3,(H,26,27)/b19-11-,23-22? |
InChIキー |
DZTHQZYGVNIXNP-KHUUNVOJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/S2)C |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C |
正規SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B298146.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298149.png)
![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)

![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)